2-(2-methoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
This compound belongs to the pyrazolo-pyrazinone class of heterocyclic molecules, characterized by a fused pyrazole-pyrazinone core. Its structure includes a 2-methoxyphenyl substituent at position 2 and a 5-methyl-2-(p-tolyl)oxazol-4-ylmethyl group at position 3. These substituents likely influence its physicochemical and biological properties, such as solubility, metabolic stability, and target binding affinity.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-16-8-10-18(11-9-16)24-26-21(17(2)32-24)15-28-12-13-29-22(25(28)30)14-20(27-29)19-6-4-5-7-23(19)31-3/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIOQJKPTOFTMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5OC)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-methoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and the relevant biological activities reported in various studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 426.5 g/mol. The structure includes a pyrazolo[1,5-a]pyrazin core, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H22N4O3 |
| Molecular Weight | 426.5 g/mol |
| CAS Number | 941899-18-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazolo[1,5-a]pyrazin framework and subsequent functionalization with oxazole and methoxy groups. The detailed synthetic pathways are crucial for understanding how modifications can affect biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazolo compounds have shown effectiveness against various bacterial strains such as E. coli and S. aureus. The presence of specific substituents on the pyrazole ring enhances these activities, suggesting that structural modifications can lead to improved efficacy against pathogens .
Antitumor Activity
Compounds in the pyrazolo family have been investigated for their antitumor potential. They function by inhibiting key enzymes involved in tumor growth, such as thymidine phosphorylase (TP). Studies have demonstrated that modifications to the pyrazolo structure can significantly alter their inhibitory effects on TP, thereby impacting their antitumor activity .
Neuroprotective Effects
There is emerging evidence that pyrazolo derivatives may offer neuroprotective benefits. They have been studied for their potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated various pyrazolo derivatives against Mycobacterium tuberculosis (MTB) strains, revealing promising results for certain compounds at low concentrations .
- Antitumor Mechanisms : Research conducted by Sun et al. identified several pyrazolo derivatives as effective TP inhibitors, leading to reduced tumor proliferation in vitro .
- Neuroprotective Studies : A recent investigation highlighted the potential of certain pyrazolo compounds to mitigate neuronal damage in models of neurodegeneration, suggesting a pathway for further drug development .
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
*Calculated molecular weights are based on molecular formulas unless otherwise noted.
Key Observations:
Core Heterocycle Variations: The pyrazolo[1,5-a]pyrazin-4-one core in the target compound is distinct from pyrazolo-pyrimidinones (e.g., MK66 ) and dihydro derivatives . The dihydro-pyrazinone in introduces saturation, which could enhance conformational flexibility compared to the fully aromatic target compound .
Substituent Impact: Oxazole vs. Oxadiazole: The target compound’s 5-methyl-2-(p-tolyl)oxazol-4-yl group differs from oxadiazole-containing analogs (e.g., ). Aryl Group Diversity: The p-tolyl group (methyl-substituted phenyl) in the target compound may improve metabolic stability compared to unsubstituted phenyl or chlorophenyl groups (e.g., ). Ethoxy substituents (as in ) could increase lipophilicity but reduce metabolic clearance rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
